molecular formula C9H19NO B2510280 Cyclopentanemethanol, 1-[(dimethylamino)methyl]- CAS No. 39943-39-0

Cyclopentanemethanol, 1-[(dimethylamino)methyl]-

Cat. No.: B2510280
CAS No.: 39943-39-0
M. Wt: 157.257
InChI Key: PXIJMHXFEJNFJL-UHFFFAOYSA-N
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Description

Cyclopentanemethanol, 1-[(dimethylamino)methyl]- is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.257. The purity is usually 95%.
BenchChem offers high-quality Cyclopentanemethanol, 1-[(dimethylamino)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanemethanol, 1-[(dimethylamino)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermodynamic Properties

  • Cyclopentane derivatives, including those structurally similar to Cyclopentanemethanol, 1-[(dimethylamino)methyl]-, have been studied for their thermodynamic properties. Research on cyclopentane, methylcyclopentane, and dimethylcyclopentane provides insights into their heat-of-vaporization, vapor-heat-capacity, and gas-imperfection data, demonstrating the concept of "pseudorotation" in these molecules (McCullough et al., 1959).

Crystal Structure in Drug Research

  • The crystal structure of a compound structurally similar to Cyclopentanemethanol, 1-[(dimethylamino)methyl]-, has been analyzed in the context of hepatitis C virus inhibition. This research contributes to understanding the interactions of such compounds with viral RNA targets, highlighting their potential in antiviral drug development (Dibrov et al., 2013).

Radical Cation Behavior and Photoinduced Electron Transfer

  • Studies on radical cations derived from cyclopentane derivatives, including those similar to Cyclopentanemethanol, 1-[(dimethylamino)methyl]-, reveal insights into their behavior under photoinduced electron transfer and radiolytic oxidation conditions. This research is significant for understanding the chemical reactivity and potential applications of these compounds in photochemistry (Adam et al., 1994).

Synthesis of Aza-Anthraquinones

  • The synthesis of aza-anthraquinones via Diels-Alder routes involving compounds similar to Cyclopentanemethanol, 1-[(dimethylamino)methyl]-, is a notable application in organic chemistry. This method demonstrates the regioselectivity in the synthesis of complex organic molecules, which is crucial for pharmaceutical and material science research (Chigr et al., 1988).

Cytotoxicity Studies in Anticancer Research

  • Cyclopentanemethanol, 1-[(dimethylamino)methyl]- derivatives have been studied for their cytotoxicity, particularly in the context of anticancer agents. Research involving titanocene anticancer agents highlights the potential of such compounds in developing new chemotherapy drugs (Hogan et al., 2008).

NMR Spectroscopy in Chemical Analysis

  • NMR spectroscopy has been used to analyze the chemical shifts in cyclopentane derivatives, including those structurally related to Cyclopentanemethanol, 1-[(dimethylamino)methyl]-. This research is vital for understanding the electronic environment and conformational properties of such molecules (Roberts et al., 1971).

Safety and Hazards

Cyclopentanemethanol is classified as a combustible liquid . It has a flash point of 62 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10(2)7-9(8-11)5-3-4-6-9/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIJMHXFEJNFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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